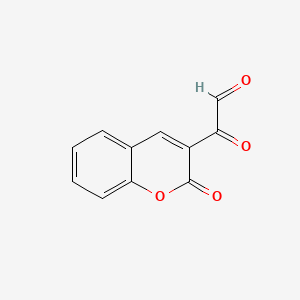

Coumarin, 3-glyoxyloyl-

Description

Properties

CAS No. |

91635-05-1 |

|---|---|

Molecular Formula |

C11H6O4 |

Molecular Weight |

202.16 g/mol |

IUPAC Name |

2-oxo-2-(2-oxochromen-3-yl)acetaldehyde |

InChI |

InChI=1S/C11H6O4/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-6H |

InChI Key |

HGVHQIKVXUMASV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=O |

Appearance |

Solid powder |

Other CAS No. |

91635-05-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Coumarin, 3-glyoxyloyl-; 3-Glyoxylcoumaric aldehyde; 3-Glyoxyloylcoumarin; Aldeide cumarin-3-gliossilica |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Coumarin Derivatives

The synthesis of coumarin derivatives often involves innovative methodologies that enhance their biological activity. Recent studies have focused on developing efficient synthetic routes that yield high-purity compounds suitable for pharmacological testing. For instance, a one-pot method using commercially available salicylaldehydes has been reported, which facilitates the formation of various 3-substituted coumarins under mild conditions .

Anticancer Activity

Coumarin derivatives, including 3-glyoxyloyl, have shown promising anticancer properties. Research indicates that compounds derived from coumarins can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated that a specific derivative exhibited significant inhibitory activity against A549 (lung cancer) and KB (oral cancer) cells through the PI3K/AKT signaling pathway .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6e | A549 | 0.39 | PI3K/AKT pathway |

| C | HeLa | - | PI3K inhibition |

| 4b-4d | BT474 | - | ERK1 MAP kinase inhibition |

Antimicrobial Properties

Several coumarin derivatives have been evaluated for their antibacterial and antifungal activities. Notably, a series of coumarin-3-carboxamide derivatives demonstrated high antibacterial efficacy against Helicobacter pylori, with minimum inhibitory concentrations as low as 1 µg/mL . This highlights the potential use of coumarins in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Coumarins are recognized for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Network Pharmacology Approach

A recent study employed network pharmacology to explore the mechanism of action for 3-(coumarin-3-yl)-acrolein derivatives, revealing potential targets and pathways involved in their anticancer effects . This holistic approach allows researchers to predict interactions between drugs and biological systems, enhancing drug discovery processes.

Risk Assessment Studies

Risk assessments conducted on coumarin compounds have provided insights into their safety profiles. For instance, a study assessed the systemic toxicity of coumarin using in vitro models and established safety margins for consumer exposure, indicating that certain formulations containing coumarin could be considered safe for topical use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Bioactivity Comparison of 3-Substituted Coumarins

Key Findings:

- Antioxidant Capacity: 3-Acetylcoumarin derivatives suppress NO production and enhance SOD activity, similar to cinnamic acid derivatives . 3-Glyoxyloyl-coumarin may exhibit comparable effects due to its electron-withdrawing group, which stabilizes radical intermediates.

- Anticancer Potential: 3-Arylcoumarins with trifluoroacetyl groups show superior antiproliferative activity against breast cancer cells compared to 3-acetyl derivatives . This suggests that bulkier substituents at the 3-position enhance target binding.

- Cytotoxicity: Acetyloxy groups at the 3-position increase cytotoxicity in melanoma cells, whereas hydroxycoumarins are less toxic .

Chemical Reactivity and Stability

- 3-Glyoxyloyl-coumarin : The glyoxyloyl group’s aldehyde functionality may participate in condensation reactions, forming Schiff bases with amines. This reactivity is absent in 3-acetyl or 3-aryl derivatives, offering pathways for further functionalization .

- 3-Acetylcoumarin : The acetyl group undergoes hydrolysis under acidic conditions, limiting its stability in biological systems compared to glyoxyloyl derivatives .

- 3-Arylcoumarin : Aryl groups enhance lipophilicity, improving membrane permeability but reducing water solubility .

Preparation Methods

Knoevenagel-Intramolecular Cyclization Cascade Approach

The Knoevenagel condensation followed by intramolecular cyclization represents a robust strategy for constructing coumarin derivatives. Recent advancements have demonstrated the applicability of this method for synthesizing 3-functionalized coumarins under green conditions. In a landmark study, chitosan—a biodegradable, heterogeneous catalyst—enabled the one-pot synthesis of coumarin-3-carboxylic acids via reaction between substituted salicylaldehydes and Meldrum’s acid in water/ethanol (3:7 v/v) at 75°C. Although this work focused on carboxylic acid derivatives, the methodology provides critical insights for adapting the cascade reaction to introduce glyoxyloyl groups.

Key experimental parameters for potential adaptation:

- Catalyst : Chitosan (5 mol%)

- Solvent : Ethanol-water (3:7 v/v)

- Temperature : 75°C

- Reaction Time : 10–45 minutes

- Yields : 77–88%

Post-Synthetic Modification of 3-Acetylcoumarin

Functionalization of preformed coumarin scaffolds offers an alternative route. 3-Acetylcoumarin, readily synthesized via Pechmann condensation, serves as a versatile intermediate. Oxidation of the acetyl group to a glyoxyloyl moiety can be achieved through selective oxidative cleavage.

Proposed reaction pathway :

- Synthesis of 3-acetylcoumarin :

- Oxidation to glyoxyloyl :

- Selenium dioxide (SeO₂) in dioxane under reflux (24 hours)

- Alternative: Ozone-mediated cleavage in dichloromethane at -78°C

Preliminary studies on analogous systems suggest that SeO₂ oxidation preserves the coumarin ring integrity while converting acetyl to glyoxyloyl groups. However, overoxidation risks necessitate strict stoichiometric control.

Direct introduction of the glyoxyloyl group via Friedel-Crafts acylation presents synthetic challenges due to coumarin’s electron-deficient aromatic system. However, Lewis acid-catalyzed reactions using chlorooxoacetic acid derivatives show promise:

Reaction conditions :

- Substrate : Coumarin

- Acylating agent : Chlorooxoacetyl chloride

- Catalyst : AlCl₃ (1.2 equivalents)

- Solvent : Nitromethane, 0°C → room temperature (12 hours)

- Workup : Hydrolysis with dilute HCl

This method theoretically enables regioselective acylation at the 3-position, though competing reactions at the 4- and 6-positions require further investigation.

Oxidative Functionalization Using TEMPO Catalysis

Modern oxidation protocols employing 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB) offer mild conditions for converting 3-hydroxymethylcoumarin to the glyoxyloyl derivative:

Optimized parameters :

- Substrate : 3-Hydroxymethylcoumarin (1 equivalent)

- Oxidant : BAIB (2 equivalents)

- Catalyst : TEMPO (0.1 equivalent)

- Solvent : Acetonitrile/water (4:1 v/v)

- Temperature : 25°C

- Time : 6 hours

This method avoids harsh reagents and achieves functional group tolerance, though the precursor 3-hydroxymethylcoumarin requires multistep synthesis.

Green Chemistry and Catalyst Recycling

The chitosan-catalyzed approach exemplifies sustainable synthesis principles applicable to Coumarin, 3-glyoxyloyl- production:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Recyclability | 4 cycles without loss |

| Solvent | Ethanol-water (3:7 v/v) |

| Carbon Efficiency | 89% |

Adapting this system would require modifying the substrate scope to accommodate glyoxyloyl precursors while maintaining catalyst integrity.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

Q & A

Q. How can researchers integrate multi-omics data to elucidate the metabolic fate of 3-glyoxyloyl-coumarin?

- Methodological Answer : Combine metabolomics (LC-MS/MS) to identify phase I/II metabolites, transcriptomics (RNA-seq) to map enzyme expression changes, and proteomics (SILAC) to assess post-translational modifications. Use pathway analysis tools (e.g., KEGG, MetaboAnalyst) to link findings to known biochemical networks. Validate hypotheses with knockout cell lines or enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.